molecular formula C12H17Cl2N3O B1435881 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride CAS No. 2097936-58-6

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride

Cat. No.: B1435881
CAS No.: 2097936-58-6
M. Wt: 290.19 g/mol
InChI Key: CJQSXLWSDYCWJN-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a nitrile group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-cyanopyridine with 4-piperidinemethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context of its use .

Comparison with Similar Compounds

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride can be compared with other similar compounds, such as:

    2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile: This compound lacks the dihydrochloride component, which may affect its solubility and reactivity.

    4-(Piperidin-4-yl)pyridine: This compound has a similar structure but lacks the methoxy and nitrile groups, leading to different chemical properties and applications.

    Piperidine derivatives:

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQSXLWSDYCWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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